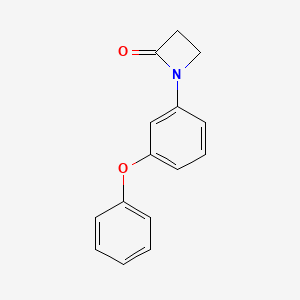
3-Methyl-6-nitro-2-(piperazin-1-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-6-nitro-2-(piperazin-1-yl)quinoline is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-nitro-2-(piperazin-1-yl)quinoline typically involves the following steps:
Alkylation: The methyl group at the 3-position can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Piperazine Substitution:
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for nitration and alkylation steps, and employing efficient purification techniques such as crystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-nitro-2-(piperazin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Cyclization: The compound can undergo cyclization reactions to form fused ring systems, which can enhance its biological activity.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon, and ethanol as a solvent.
Substitution: Piperazine, appropriate leaving groups (e.g., halides), and solvents such as dichloromethane.
Cyclization: Catalysts such as Lewis acids and solvents like toluene.
Major Products Formed
Reduction: Formation of 3-Methyl-6-amino-2-(piperazin-1-yl)quinoline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Cyclization: Formation of fused quinoline-piperazine ring systems.
Scientific Research Applications
3-Methyl-6-nitro-2-(piperazin-1-yl)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antibacterial and antifungal activities.
Medicine: Investigated for its potential as an antituberculosis agent and its ability to inhibit bacterial growth.
Industry: Used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-6-nitro-2-(piperazin-1-yl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with bacterial DNA, leading to inhibition of bacterial growth. The piperazine moiety can enhance the compound’s ability to penetrate bacterial cell walls, increasing its efficacy as an antibacterial agent.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-6-nitroquinoline: Lacks the piperazine moiety, which may reduce its biological activity.
6-Nitro-2-(piperazin-1-yl)quinoline: Lacks the methyl group at the 3-position, which may affect its chemical reactivity.
3-Methyl-2-(piperazin-1-yl)quinoline: Lacks the nitro group, which may reduce its antibacterial activity.
Uniqueness
3-Methyl-6-nitro-2-(piperazin-1-yl)quinoline is unique due to the presence of both the nitro group and the piperazine moiety, which together enhance its biological activity and chemical reactivity. This combination of functional groups makes it a versatile compound for various scientific research applications.
Properties
CAS No. |
610320-05-3 |
|---|---|
Molecular Formula |
C14H16N4O2 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
3-methyl-6-nitro-2-piperazin-1-ylquinoline |
InChI |
InChI=1S/C14H16N4O2/c1-10-8-11-9-12(18(19)20)2-3-13(11)16-14(10)17-6-4-15-5-7-17/h2-3,8-9,15H,4-7H2,1H3 |
InChI Key |
FLSBBZUQXNQBCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)[N+](=O)[O-])N=C1N3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-6-(2H-1,3-benzodioxol-5-yl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12594549.png)

![5-Chloro-2-hydroxy-N-[2-methyl-5-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12594557.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxybenzamide](/img/structure/B12594558.png)




![Methyl 2-[1-(acetyloxy)hexyl]-1,3-thiazole-4-carboxylate](/img/structure/B12594584.png)

![Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-(5-chloro-2-hydroxyphenyl)-](/img/structure/B12594590.png)
![{(2S)-1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanol](/img/structure/B12594600.png)
![N~2~-{[4-(Diethoxymethyl)phenyl]methyl}-N~1~,N~1~-dimethylethane-1,2-diamine](/img/structure/B12594601.png)
